3-(3,5-Dimethylpiperidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
3-(3,5-Dimethylpiperidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups and a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylpiperidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 3,5-dimethylpiperidine with a suitable cyclohexenone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production methods often employ advanced techniques such as high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylpiperidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
3-(3,5-Dimethylpiperidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylpiperidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Known for its inhibitory effect on platelet aggregation.
4-(4,6-Bis(3,5-dimethylpiperidin-1-yl)-1,3,5-triazin-2-yl)aniline: Investigated for its antimicrobial and antimycobacterial actions.
[2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone: Studied for its acetylcholinesterase inhibition activity.
Uniqueness
3-(3,5-Dimethylpiperidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of a piperidine ring and a cyclohexenone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
CAS No. |
85890-69-3 |
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Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H25NO/c1-11-5-12(2)10-16(9-11)13-6-14(17)8-15(3,4)7-13/h6,11-12H,5,7-10H2,1-4H3 |
InChI Key |
PWBUTUSHVRFOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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